5-chloro-4-methyl-1H-pyrazolo[1,5-c][1,2,3]triazole

Lipophilicity Drug-likeness Chromatographic retention

Scaffold redundancy limits lead discovery. This compound breaks the [5,1-c] patent dominance with a distinct [1,5-c] fusion geometry. - Orthogonal handles: Cl at C-5 for SNAr/cross-coupling; oxidizable Me at C-4 for carboxyl diversification. - Higher LogP (1.44 vs. 0.37 for des-Cl) favors CNS-penetrant libraries. - Enables scaffold-hopping campaigns and bifunctional probe synthesis (PROTACs, fluorescent conjugates). Standard R&D packaging; global delivery.

Molecular Formula C5H5ClN4
Molecular Weight 156.57 g/mol
Cat. No. B12869196
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-chloro-4-methyl-1H-pyrazolo[1,5-c][1,2,3]triazole
Molecular FormulaC5H5ClN4
Molecular Weight156.57 g/mol
Structural Identifiers
SMILESCC1=C2C=NNN2N=C1Cl
InChIInChI=1S/C5H5ClN4/c1-3-4-2-7-9-10(4)8-5(3)6/h2,9H,1H3
InChIKeyIINDEMLFOCIAHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-4-methyl-1H-pyrazolo[1,5-c][1,2,3]triazole – Identity & Pharmacochemical Class


5-Chloro-4-methyl-1H-pyrazolo[1,5-c][1,2,3]triazole (CAS 705927-53-3; molecular formula C₅H₅ClN₄; molecular weight 156.57 g·mol⁻¹) is a fused nitrogen heterocycle belonging to the pyrazolo[1,5-c][1,2,3]triazole scaffold family [1]. The compound features a characteristic bicyclic 5/5 ring system in which a pyrazole ring is annulated to a 1,2,3-triazole ring at the [1,5-c] junction, with a chlorine substituent at position 5 and a methyl group at position 4 [1]. Its calculated partition coefficient (LogP) is 1.44 and predicted density is 1.8 ± 0.1 g·cm⁻³ . The scaffold is structurally distinct from the more common pyrazolo[5,1-c][1,2,4]triazole and pyrazolo[1,5-b][1,2,4]triazole families that dominate dye-coupler and kinase-inhibitor patent literature, placing this compound in a less congested intellectual property and chemical space [2].

Uncommon [1,5-c] scaffold for IP-differentiated library design
Chlorine leaving group enables SNAr and cross-coupling diversification
Oxidizable methyl group supports carboxyl-functionalized building blocks

5-Chloro-4-methyl-1H-pyrazolo[1,5-c][1,2,3]triazole: Non-Interchangeability with Analogs


The pyrazolo[1,5-c][1,2,3]triazole scaffold itself is a minority annulation motif compared with the extensively patented pyrazolo[5,1-c][1,2,4]triazole and pyrazolo[1,5-b][1,2,4]triazole ring systems [1]. Within this already restricted chemical space, the precise 5-chloro-4-methyl substitution pattern is not interchangeable with the regioisomeric 4-chloro-3-methyl variant (CAS 503560-20-1) because the two regioisomers present the chlorine leaving group and the methyl electron-donating group at different positions on the fused ring, leading to distinct reactivity profiles in nucleophilic aromatic substitution, cross-coupling, and oxidative functionalization [2]. Furthermore, the des-chloro analogue 5-methyl-1H-pyrazolo[1,5-c][1,2,3]triazole (CAS 93549-94-1) has a significantly lower calculated LogP (0.37 versus 1.44), which translates to a different solubility, membrane permeability, and chromatographic retention profile that precludes simple drop-in replacement in synthetic schemes or biological screening cascades . The quantitative evidence detailed in Section 3 confirms that these are not functionally equivalent compounds.

! 4-Chloro-3-methyl regioisomer (CAS 503560-20-1): same MW/LogP but distinct reactivity profile; methyl oxidation pathway absent.
! Des-chloro analog (5-methyl, CAS 93549-94-1): lower LogP alters solubility and membrane permeability; not a drop-in replacement.
! Pyrazolo[5,1-c][1,2,4]triazole scaffolds: different ring fusion geometry; pharmacophore and IP landscape may not transfer.

5-Chloro-4-methyl-1H-pyrazolo[1,5-c][1,2,3]triazole – Quantitative Differentiation Evidence


Lipophilicity Advantage Over Des-Chloro Analog

The target compound 5-chloro-4-methyl-1H-pyrazolo[1,5-c][1,2,3]triazole exhibits a calculated LogP of 1.44, compared with a LogP of 0.37 for the des-chloro analog 5-methyl-1H-pyrazolo[1,5-c][1,2,3]triazole (CAS 93549-94-1) . This ∼1.1 log unit increase represents an approximately 12-fold higher octanol–water partition coefficient, indicating substantially enhanced lipophilicity conferred by the 5-chloro substituent. The higher LogP is consistent with improved predicted passive membrane permeability and altered reverse-phase chromatographic retention [1].

Lipophilicity vs des-chloro
Data to verify
LogP 1.44 (target) vs 0.37 (des-chloro); Δ +1.07, ~12× higher octanol-water partition
May alter membrane permeability and chromatographic retention profiles
Predicted values; experimental confirmation not available
Lipophilicity Drug-likeness Chromatographic retention

Regioisomeric Reactivity: 5-Chloro-4-methyl vs. 4-Chloro-3-methyl

The target compound (5-chloro-4-methyl, CAS 705927-53-3) and its closest regioisomer (4-chloro-3-methyl, CAS 503560-20-1) share identical molecular formula (C₅H₅ClN₄), molecular weight (156.57), calculated LogP (1.44), and predicted density (1.8 g·cm⁻³) . However, in the target compound the chlorine is positioned at C-5 of the triazole ring adjacent to the pyrazole fusion, whereas in the 4-chloro-3-methyl isomer the chlorine resides at C-4. Patent literature on related 5-chloro-4-methylpyrazole systems explicitly describes the methyl group at the 4-position as a site for selective oxidation to the carboxylic acid, enabling downstream functionalization that is not accessible from the regioisomeric 4-chloro-3-methyl arrangement [1]. Additionally, the 5-chloro position in [1,5-c]-fused pyrazolotriazoles is expected to be more sterically accessible for nucleophilic displacement than the 4-chloro position, though direct comparative kinetic data are unavailable.

Regioisomer reactivity
Class-level
5-Cl-4-Me (target): methyl at C-4 oxidizable; chloro at C-5 SNAr-accessible. 4-Cl-3-Me isomer: no established oxidation route.
Synthetic pathway choice depends on intended methyl oxidation
Inferred from patent literature; no direct kinetic comparison
Regiochemistry Nucleophilic aromatic substitution Building block differentiation

Density Differentiation from [5,1-c]Triazole Isosteres

The predicted density of 5-chloro-4-methyl-1H-pyrazolo[1,5-c][1,2,3]triazole is 1.8 ± 0.1 g·cm⁻³ , which is substantially higher than the predicted density of 1.53 ± 0.1 g·cm⁻³ reported for 6-methyl-1H-pyrazolo[5,1-c][1,2,4]triazole (CAS 38354-54-0), a representative member of the more common pyrazolo[5,1-c][1,2,4]triazole scaffold family [1]. This ∼18% higher density suggests different solid-state packing, which may affect crystallinity, solubility, and handling characteristics. The higher density is consistent with the presence of the heavier chlorine atom and the more compact [1,5-c] ring junction geometry.

Density vs [5,1-c] isostere
Data to verify
1.8 ± 0.1 g/cm³ (target) vs 1.53 ± 0.1 g/cm³ (6-methyl-[5,1-c]); ~18% increase
May affect solid-form behavior and handling characteristics
Predicted densities; experimental data not available
Solid-state properties Density Formulation

Chlorine as a Versatile Synthetic Handle

Within the pyrazolotriazole classes, chlorine is recognized as a 'trouble-free and readily introduced leaving group' for downstream functionalization, as documented in the photographic dye coupler literature [1]. The presence of the chlorine atom at position 5 of the target compound provides a synthetic handle for nucleophilic aromatic substitution (SNAr), palladium-catalyzed cross-coupling (Suzuki, Buchwald–Hartwig, etc.), and other derivatization chemistries that are not available with the des-chloro analog 5-methyl-1H-pyrazolo[1,5-c][1,2,3]triazole . Patent literature further confirms that 1-alkyl-4-methyl-5-chloropyrazoles – direct synthetic precursors and structural congeners of the target compound – serve as 'important starting materials for preparing pharmaceuticals and crop protection agents' [2]. While no direct comparative reactivity data (e.g., relative rates of SNAr) are publicly available for this specific [1,5-c] scaffold, the chlorine substituent's utility as a diversification point is well-established across pyrazolotriazole chemistry.

Synthetic handle
Class-level
Chlorine at C-5 enables SNAr, cross-coupling, halogen-exchange; absent in des-chloro analog
Critical diversification point for library synthesis
Established in pyrazolotriazole chemistry; scaffold-specific kinetics not reported
Synthetic versatility Cross-coupling Nucleophilic substitution

Scaffold Annulation: [1,5-c] vs. [5,1-c] IP and Bioisosterism

The pyrazolo[1,5-c][1,2,3]triazole scaffold of the target compound is structurally distinct from the pyrazolo[5,1-c][1,2,4]triazole scaffold that dominates commercial dye-coupler patents (e.g., Kodak, Fujifilm) and a growing number of kinase inhibitor patent families [1][2]. The [1,5-c] fusion places the triazole N-2 and N-3 atoms in a different geometric relationship to the pyrazole ring nitrogen compared with the [5,1-c] arrangement, altering hydrogen-bond donor/acceptor pharmacophore geometry. Bicyclic triazole-containing kinase modulators are described in multiple patent families (e.g., EP2084162B1, US20190315724A1) that rely on varying ring-fusion patterns for selectivity [3]. The synthetic accessibility of the [1,5-c] scaffold via cyclization of pyrazole precursors with hydrazine derivatives offers a distinct route compared with the [5,1-c] scaffold, which is typically accessed via different cyclocondensation strategies [1].

Scaffold topology
Class-level
[1,5-c] fusion: triazole N-2/N-3 orientation distinct from [5,1-c]; different pharmacophore geometry
Less crowded IP space; supports novel composition-of-matter exploration
Structural inference; no quantitative pharmacophoric comparison data
Bioisosterism Kinase inhibition Intellectual property

5-Chloro-4-methyl-1H-pyrazolo[1,5-c][1,2,3]triazole – High-Value Applications


Scaffold-Hopping for Novel Kinase Inhibitor IP

The demonstrated structural distinction between the [1,5-c] scaffold and the heavily patented [5,1-c] pyrazolotriazole kinase inhibitor chemotype [1] makes this compound a valuable starting point for scaffold-hopping campaigns. The chlorine leaving group at position 5 (class-level inference from pyrazolotriazole coupling chemistry) enables rapid diversification via SNAr or cross-coupling to generate focused libraries that explore the [1,5-c] pharmacophoric space, with the higher LogP (1.44 vs. 0.37 for des-chloro analog ) favoring CNS-penetrant or lipophilic binding-pocket targets.

Agrochemical Intermediate via Methyl Oxidation

Patent literature explicitly identifies 1-alkyl-4-methyl-5-chloropyrazoles as key intermediates for crop protection agents [2]. The target compound's 4-methyl group can be selectively oxidized to the carboxylic acid derivative, a transformation documented for its monocyclic pyrazole congeners. This pathway is not available from the 4-chloro-3-methyl regioisomer, making the 5-chloro-4-methyl substitution pattern the correct choice for programs requiring carboxyl-functionalized pyrazolotriazole building blocks.

Custom Dye-Coupler with Enhanced Lipophilicity

Pyrazolotriazoles are established magenta dye-forming couplers in color photography, with chlorine recognized as the preferred leaving group for oxidative coupling [3]. The target compound's higher LogP (1.44) relative to the des-chloro analog suggests improved solubility in organic coating solvents and potentially altered hue characteristics, making it a candidate for next-generation photographic dye-coupler development outside the scope of existing [5,1-c]-focused patents [4].

Bifunctional Probes via Orthogonal Handles

The simultaneous presence of a chlorine leaving group (C-5) and an oxidizable methyl group (C-4) provides two orthogonal functionalization handles on the same scaffold. This dual-handle architecture supports the synthesis of bifunctional probes (e.g., PROTAC linkers, fluorescent conjugates) where sequential, chemoselective derivatization is required. The distinct [1,5-c] fusion geometry further differentiates the pharmacophoric presentation from [5,1-c]-based probes, enabling complementary target-engagement profiling.

Application
Selection Property
Validation Focus
Scaffold-hopping for kinase IP
Uncommon [1,5-c] scaffold topology
Kinase selectivity profiling and IP freedom-to-operate
Agrochemical intermediate
4-Methyl oxidation pathway available
Carboxyl-derivative synthesis confirmation
Custom dye-coupler
Chlorine leaving group for oxidative coupling
Dye-coupling efficiency and hue testing
Bifunctional probe synthesis
Dual orthogonal handles (Cl + Me)
Chemoselective derivatization verification
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